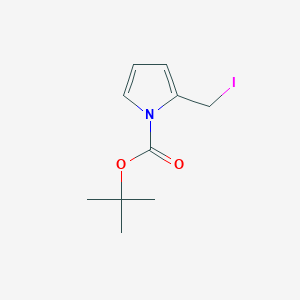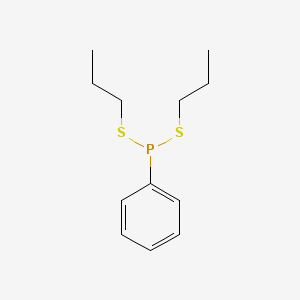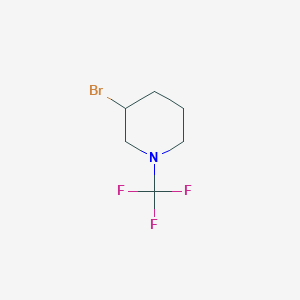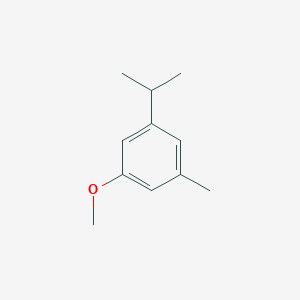
1-Methoxy-3-methyl-5-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANISOLE, 3-ISOPROPYL-5-METHYL-: is an organic compound with the molecular formula C11H16O . It is a derivative of anisole, characterized by the presence of an isopropyl group and a methyl group attached to the aromatic ring. This compound is part of the larger family of methoxybenzenes, which are known for their aromatic properties and various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ANISOLE, 3-ISOPROPYL-5-METHYL- typically involves the alkylation of anisole. One common method is the Friedel-Crafts alkylation, where anisole reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .
Industrial Production Methods: In industrial settings, the production of ANISOLE, 3-ISOPROPYL-5-METHYL- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of zeolite catalysts has also been explored to enhance the efficiency of the alkylation process .
Análisis De Reacciones Químicas
Types of Reactions: ANISOLE, 3-ISOPROPYL-5-METHYL- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution, making it more reactive than benzene.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Major Products:
Nitration: Produces nitroanisole derivatives.
Halogenation: Produces halogenated anisole derivatives.
Oxidation: Produces quinones or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: ANISOLE, 3-ISOPROPYL-5-METHYL- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and is utilized in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and anticancer activities, making it a valuable compound in drug discovery and development .
Industry: The compound finds applications in the fragrance industry due to its pleasant aromatic properties. It is also used in the production of dyes, insecticides, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of ANISOLE, 3-ISOPROPYL-5-METHYL- involves its interaction with specific molecular targets. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .
Comparación Con Compuestos Similares
Anisole (Methoxybenzene): The parent compound with a single methoxy group attached to the benzene ring.
2-Isopropyl-5-Methylanisole: A structural isomer with different positions of the isopropyl and methyl groups.
Uniqueness: ANISOLE, 3-ISOPROPYL-5-METHYL- is unique due to the specific positioning of the isopropyl and methyl groups, which influence its reactivity and applications. The presence of these groups can significantly alter the compound’s physical and chemical properties compared to its isomers and other methoxybenzene derivatives .
Propiedades
Número CAS |
91967-53-2 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-methoxy-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-8(2)10-5-9(3)6-11(7-10)12-4/h5-8H,1-4H3 |
Clave InChI |
SNBUMPJLHQPLII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
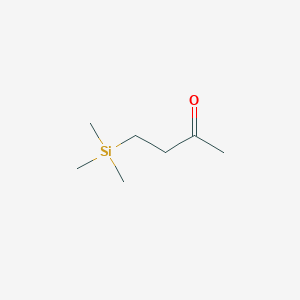
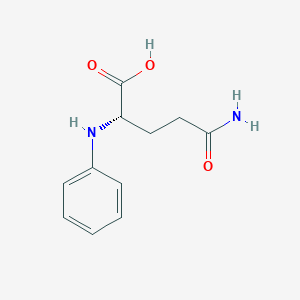
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)

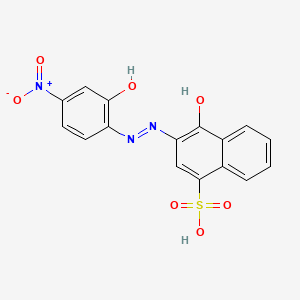
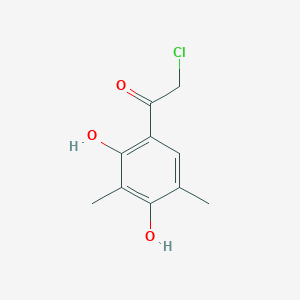
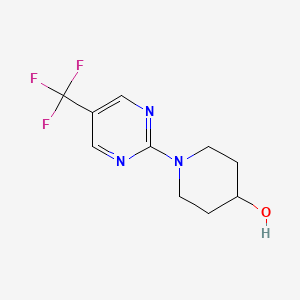
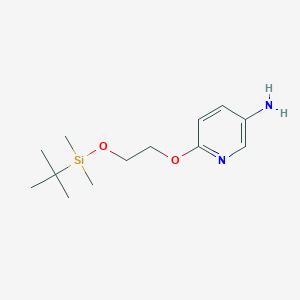
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
